molecular formula C24H18O3 B095932 1,3,5-Tris(4-hydroxyphenyl)benzene CAS No. 15797-52-1

1,3,5-Tris(4-hydroxyphenyl)benzene

Cat. No.: B095932
CAS No.: 15797-52-1
M. Wt: 354.4 g/mol
InChI Key: RQTDWDATSAVLOR-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-hydroxyphenyl)benzene is an organic compound with the molecular formula C24H18O3. It is a triphenylbenzene derivative with three hydroxyl groups attached to the benzene rings.

Mechanism of Action

Target of Action

1,3,5-Tris(4-hydroxyphenyl)benzene, also known as 1,3,5-Tri(4-hydroxyphenyl)benzene, is a complex organic compound that primarily targets molecular self-assembly processes . It is involved in the formation of co-crystals and two-dimensional hydrogen-bonded organic frameworks (HOFs) .

Mode of Action

The compound interacts with its targets through non-covalent interactions, specifically CH···π and π···π interactions . These interactions drive the layer-by-layer self-assembly of hydrogen-bonded hexagonal blocks in the solid state . The HOMO–LUMO analysis shows that the charge transfer occurred from 2 to 1 indicating the favorable face-to-face p–p stacking .

Biochemical Pathways

The compound affects the biochemical pathways related to molecular self-assembly . By virtue of this process, the desired functional materials may be achieved depending on the shape, symmetry, and functionality of the individual building components .

Result of Action

The result of the compound’s action is the formation of co-crystals and two-dimensional hydrogen-bonded organic frameworks (HOFs) . These structures have potential applications in many fields such as microelectronics, medicine and biotechnology, catalysis, sensors, and solar fuel cells .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the formation of the two-dimensional HOFs was achieved on an Au (111) substrate surface . Additionally, when anions such as fluorides are introduced to the COFs, the luminescence is quenched due to the interaction between the anions and the hydroxyl group, thereby switching off the ESIPT process .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(4-hydroxyphenyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3,5-tribromobenzene with phenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(4-hydroxyphenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Esters or ethers.

Scientific Research Applications

1,3,5-Tris(4-hydroxyphenyl)benzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris(4-hydroxyphenyl)benzene is unique due to its three hydroxyl groups, which provide multiple sites for hydrogen bonding. This property makes it particularly useful in the synthesis of hydrogen-bonded organic frameworks and other supramolecular assemblies. Its ability to form stable molecular structures through hydrogen bonding and π-π interactions sets it apart from other similar compounds .

Properties

IUPAC Name

4-[3,5-bis(4-hydroxyphenyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15,25-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTDWDATSAVLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10324628
Record name 1,3,5-Tris(4-hydroxyphenyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15797-52-1
Record name 15797-52-1
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Record name 1,3,5-Tris(4-hydroxyphenyl)benzene
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Record name 1,3,5-Tris(4-hydroxyphenyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 1,3,5-tris(4-hydroxyphenyl)benzene?

A1: this compound possesses a central benzene ring substituted with three 4-hydroxyphenyl groups at the 1, 3, and 5 positions. Its molecular formula is C24H18O3, and its molecular weight is 354.39 g/mol. Various spectroscopic techniques, including FT-IR [], solid-state 31P NMR [], and XPS [], have been used to characterize its structure and confirm its successful synthesis.

Q2: How does the structure of this compound influence its self-assembly properties?

A2: The rigid, trigonal geometry of this compound, particularly its three hydroxyl groups, enables it to participate in strong intermolecular hydrogen bonding. This leads to the formation of well-defined supramolecular architectures. For example, it can self-assemble into honeycomb networks [], hexagonal cavities [], and two-fold interpenetrated undulated square networks [] depending on the reaction conditions and presence of guest molecules.

Q3: What liquid crystalline properties does this compound exhibit?

A3: While not inherently mesogenic, this compound can form discotic nematic liquid crystals through hydrogen bonding with appropriate partners. For instance, when complexed with stilbazole derivatives, it displays nematic columnar, hexagonal columnar [], and discotic nematic phases [], highlighting the impact of molecular design on self-assembly and resulting properties.

Q4: Can this compound form covalent organic frameworks (COFs)?

A4: Yes, this compound can act as a building block for COFs. Research has shown that it reacts with benzene-1,3,5-tricarbonyl trichloride via polyester condensation to create a novel COF on an Au(111) surface []. This COF exhibits an array of hexagonal cavities with a size of approximately 2 nm [].

Q5: How does this compound perform as a material under different conditions?

A5: this compound demonstrates potential for various applications due to its material properties:

  • Electron-beam Resist: A derivative of this compound, 1,3,5-tris[4-(tert-butoxycarbonylmethoxy)phenyl]benzene (BCMTPB), functions as a positive-type electron-beam resist material for nanometer lithography []. Its ability to form uniform amorphous films makes it suitable for high-resolution patterning.
  • Fluorescent Microspheres: When copolymerized with hexachlorocyclotriphosphazene, this compound forms fluorescent microspheres with tunable sizes []. These microspheres exhibit a strong emission peak at 372 nm and show promise in applications like bioimaging, diagnostics, and light-emitting diodes.

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